Cas no 72008-03-8 ((E)-form-1-[3-(3,7-Dimethyl-2,6-octadienyl)-2,4,6-trihydroxyphenyl]-2-methyl-1-propanone)
![(E)-form-1-[3-(3,7-Dimethyl-2,6-octadienyl)-2,4,6-trihydroxyphenyl]-2-methyl-1-propanone structure](https://es.kuujia.com/scimg/cas/72008-03-8x500.png)
72008-03-8 structure
Nombre del producto:(E)-form-1-[3-(3,7-Dimethyl-2,6-octadienyl)-2,4,6-trihydroxyphenyl]-2-methyl-1-propanone
(E)-form-1-[3-(3,7-Dimethyl-2,6-octadienyl)-2,4,6-trihydroxyphenyl]-2-methyl-1-propanone Propiedades químicas y físicas
Nombre e identificación
-
- (E)-form-1-[3-(3,7-Dimethyl-2,6-octadienyl)-2,4,6-trihydroxyphenyl]-2-methyl-1-propanone
- 3-geranyl-1-(2-methylpropanoyl)phloroglucinol
- 2-Geranyl-4-isobutyrylphloroglucinol
- AKOS025288288
- CHEMBL524326
- BDBM50528359
- 1-[3-geranyl-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one
- 72008-03-8
- SCHEMBL24075568
- 1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one
- 1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxy-phenyl]-2-methyl-propan-1-one
- CS-0149011
-
- Renchi: InChI=1S/C20H28O4/c1-12(2)7-6-8-14(5)9-10-15-16(21)11-17(22)18(20(15)24)19(23)13(3)4/h7,9,11,13,21-22,24H,6,8,10H2,1-5H3/b14-9+
- Clave inchi: TXDNBNXWWCEVMG-NTEUORMPSA-N
- Sonrisas: CC(C)C(=O)C1=C(C=C(C(=C1O)CC=C(C)CCC=C(C)C)O)O
Atributos calculados
- Calidad precisa: 332.19900
- Masa isotópica única: 332.19875937g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 24
- Cuenta de enlace giratorio: 7
- Complejidad: 474
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 5.9
- Superficie del Polo topológico: 77.8Ų
Propiedades experimentales
- Color / forma: Yellow powder
- Denso: 1.103±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de ebullición: 491.6±45.0 °C at 760 mmHg
- Punto de inflamación: 265.2±25.2 °C
- Disolución: Almost insoluble (0.019 g/l) (25 º C),
- PSA: 77.76000
- Logp: 4.87730
- Presión de vapor: 0.0±1.3 mmHg at 25°C
(E)-form-1-[3-(3,7-Dimethyl-2,6-octadienyl)-2,4,6-trihydroxyphenyl]-2-methyl-1-propanone Información de Seguridad
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃
(E)-form-1-[3-(3,7-Dimethyl-2,6-octadienyl)-2,4,6-trihydroxyphenyl]-2-methyl-1-propanone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G90130-5 mg |
(E)-form-1-[3-(3,7-Dimethyl-2,6-octadienyl)-2,4,6-trihydroxyphenyl]-2-methyl-1-propanone |
72008-03-8 | 5mg |
¥4000.0 | 2021-09-09 | ||
TargetMol Chemicals | TN2759-5mg |
2-Geranyl-4-isobutyrylphloroglucinol |
72008-03-8 | 5mg |
¥ 2760 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G90130-5mg |
(E)-form-1-[3-(3,7-Dimethyl-2,6-octadienyl)-2,4,6-trihydroxyphenyl]-2-methyl-1-propanone |
72008-03-8 | 5mg |
¥4000.0 | 2023-09-07 | ||
TargetMol Chemicals | TN2759-5 mg |
2-Geranyl-4-isobutyrylphloroglucinol |
72008-03-8 | 98% | 5mg |
¥ 2,760 | 2023-07-11 | |
A2B Chem LLC | AH21196-5mg |
2-Geranyl-4-isobutyrylphloroglucinol |
72008-03-8 | 5mg |
$494.00 | 2024-04-19 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2759-1 mg |
2-Geranyl-4-isobutyrylphloroglucinol |
72008-03-8 | 1mg |
¥2035.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2759-1 mL * 10 mM (in DMSO) |
2-Geranyl-4-isobutyrylphloroglucinol |
72008-03-8 | 1 mL * 10 mM (in DMSO) |
¥ 2860 | 2023-09-08 | ||
TargetMol Chemicals | TN2759-1 ml * 10 mm |
2-Geranyl-4-isobutyrylphloroglucinol |
72008-03-8 | 1 ml * 10 mm |
¥ 2860 | 2024-07-20 |
(E)-form-1-[3-(3,7-Dimethyl-2,6-octadienyl)-2,4,6-trihydroxyphenyl]-2-methyl-1-propanone Literatura relevante
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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